4-[Bis(2-chloroethyl)amino]phenol
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Description
4-[Bis(2-chloroethyl)amino]phenol is a heterocyclic organic compound . It is also known by other names such as p-Hydroxyanilinlost, Hydroxyaniline mustard, phenol mustard drug, and p-hydroxyaniline mustard .
Synthesis Analysis
A series of fatty acid esters of p-[N,N-bis(2-chloroethyl)amino]phenol were synthesized and evaluated for acute toxicity as well as effectiveness against L-1210 mouse leukemia . Efforts to develop latent forms of phenol mustard, p-[N,N-bis(2-chloroethyl)amino]phenol, have resulted in the synthesis of various esters of the phenol .Molecular Structure Analysis
The molecular formula of 4-[Bis(2-chloroethyl)amino]phenol is C10H13Cl2NO . The molecular weight is 234.122 g/mol .Chemical Reactions Analysis
4-Bis(2-chloroethyl)aminophenylacetic acid (phenylacetic acid mustard, 2) is the major metabolite of the cancer chemotherapeutic agent chlorambucil . Although its high antitumor activity and high toxicity to normal tissues have been known for a long time, no detailed chemical data on its reactions in aqueous media have been available .Physical And Chemical Properties Analysis
The boiling point of 4-[Bis(2-chloroethyl)amino]phenol is 380.1ºC at 760mmHg . The flash point is 183.7ºC . The density is 1.288g/cm³ .Future Directions
The future directions of 4-[Bis(2-chloroethyl)amino]phenol could involve its use in antibody-directed enzyme prodrug therapy (ADEPT), a promising strategy for the treatment of cancer . In ADEPT, a tumor-selective antibody linked to an enzyme is administered, followed by an inactive prodrug that is converted by the targeted enzyme at the tumor site into a potent cytotoxic drug .
properties
IUPAC Name |
4-[bis(2-chloroethyl)amino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVLEDLJKOSANT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N(CCCl)CCCl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152850 |
Source
|
Record name | Hydroxyaniline mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Bis(2-chloroethyl)amino]phenol | |
CAS RN |
1204-69-9 |
Source
|
Record name | p-Hydroxyaniline mustard | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1204-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxyaniline mustard | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001204699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxyaniline mustard | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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